Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide
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Overview
Description
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide is an organophosphorus compound It is characterized by the presence of a phosphanylidene group, which is a phosphorus atom double-bonded to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality in industrial production .
Chemical Reactions Analysis
Types of Reactions
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are commonly used in substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, thereby modulating their activity. The phosphanylidene group plays a crucial role in these interactions by providing a reactive site for binding .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in various chemical reactions.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Triphenylcarbethoxymethylenephosphorane: Used as a Wittig reagent in organic synthesis.
Uniqueness
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes with molecular targets makes it a valuable compound in scientific research .
Properties
CAS No. |
60198-23-4 |
---|---|
Molecular Formula |
C38H33IP2 |
Molecular Weight |
678.5 g/mol |
IUPAC Name |
triphenyl-[1-(triphenyl-λ5-phosphanylidene)ethyl]phosphanium;iodide |
InChI |
InChI=1S/C38H33P2.HI/c1-32(39(33-20-8-2-9-21-33,34-22-10-3-11-23-34)35-24-12-4-13-25-35)40(36-26-14-5-15-27-36,37-28-16-6-17-29-37)38-30-18-7-19-31-38;/h2-31H,1H3;1H/q+1;/p-1 |
InChI Key |
OBEIRZXVZJGUTH-UHFFFAOYSA-M |
Canonical SMILES |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-] |
Origin of Product |
United States |
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